Undec-9-enal
Description
Contextualizing Undec-9-enal within Unsaturated Aldehyde Chemistry
This compound is classified as a mono-unsaturated aliphatic aldehyde. Its chemical structure consists of an eleven-carbon chain with an aldehyde functional group (-CHO) at one terminus (C1) and a double bond between the ninth and tenth carbon atoms (C9=C10). This places it within the broad category of unsaturated aldehydes, but its specific properties are dictated by the non-conjugated nature of its functional groups. The significant separation between the aldehyde and the alkene moieties means they react largely independently of one another, a characteristic that distinguishes it from α,β-unsaturated aldehydes where the proximity of the functional groups leads to conjugated systems with unique electronic properties and reactivity patterns.
The reactivity of this compound is therefore dual: it can undergo reactions typical of aldehydes, such as oxidation to form carboxylic acids or reduction to alcohols, while the double bond can participate in addition reactions. Compared to polyunsaturated aldehydes like 2,4,6,8-undecatetraenal, which have extended conjugated systems, this compound exhibits lower reactivity and greater stability. This stability, combined with its specific functional group placement, makes it a reliable intermediate in multi-step synthetic pathways. Its physical properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 143-14-6 | thegoodscentscompany.comnih.govlookchem.com |
| Molecular Formula | C₁₁H₂₀O | thegoodscentscompany.comnih.govlookchem.com |
| Molecular Weight | 168.28 g/mol | nih.gov |
| IUPAC Name | This compound | thegoodscentscompany.com |
| Appearance | Colorless to pale yellow, oily liquid | nih.gov |
| Boiling Point | 239-240 °C (at 760 mm Hg); 98-100 °C (at 3 mm Hg) | nih.govlookchem.comchemicalbook.com |
| Density | 0.84 g/mL at 25 °C | lookchem.comchemicalbook.com |
| Refractive Index | 1.4427-1.4470 at 20 °C | thegoodscentscompany.comlookchem.com |
| Flash Point | 100 °C (212 °F) | thegoodscentscompany.com |
| Solubility | Insoluble in water; soluble in alcohol | |
Overview of Historical and Contemporary Academic Research Trajectories
Historically, this compound gained prominence in the fragrance and flavor industry due to its powerful and fresh aldehydic scent, often with citrus and floral notes. thegoodscentscompany.comlookchem.com It is known commercially by names such as Aldehyde Supra and Mandarine Undecenal. thegoodscentscompany.comnih.gov Its application in perfumes and other scented consumer products represents its primary industrial use. thegoodscentscompany.com
Contemporary academic research has shifted focus towards leveraging this compound as a strategic precursor in complex organic synthesis. A significant area of this research is the synthesis of insect pheromones. researchgate.net Lepidopteran pheromones, for instance, are often long-chain aliphatic compounds with specific double bond geometries and terminal functional groups like aldehydes, alcohols, or acetates. google.com this compound serves as a valuable starting material or intermediate in constructing these structurally precise molecules.
Research has explored various synthetic routes to and from this compound. Olefin cross-metathesis has been investigated as a modular route for its synthesis. Furthermore, this compound is a target molecule in studies aimed at developing improved methods for preparing insect pheromones. For example, research into the synthesis of the sugar cane borer (Diatraea saccharalis) pheromone, which includes isomers of hexadecadienal, demonstrates the utility of such precursors. acs.org The development of efficient, high-yield synthetic pathways to specific isomers of these complex pheromones is a major goal, driven by the need for environmentally benign pest management strategies. researchgate.net
Significance of Stereochemistry in this compound Research
The double bond at the C9 position of this compound can exist as one of two geometric isomers: (E)-undec-9-enal (trans) or (Z)-undec-9-enal (cis). This stereochemistry is of paramount importance in its application, particularly in pheromone synthesis. The biological activity of insect pheromones is often highly dependent on the specific geometry of the double bonds within the molecule. acs.org A specific species may respond to only one isomer or a precise ratio of different isomers. acs.org
Consequently, a significant trajectory in contemporary research is the development of stereoselective synthetic methods that can produce a desired isomer of this compound or its derivatives with high purity. For instance, in the synthesis of dienic pheromone components for the Diatraea genus, controlling the stereochemistry of intermediates is crucial to achieving the final active product. acs.org Synthetic strategies often involve reactions like the Wittig reaction, where conditions can be tuned to favor the formation of either the E or Z isomer. acs.org The ability to selectively synthesize and isolate these isomers is a key challenge and a focus of academic investigation, as it directly impacts the efficacy of the final biologically active compounds derived from them.
Structure
2D Structure
3D Structure
Properties
CAS No. |
143-14-6 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(E)-undec-9-enal |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h2-3,11H,4-10H2,1H3/b3-2+ |
InChI Key |
ZFMUIJVOIVHGCF-NSCUHMNNSA-N |
SMILES |
CC=CCCCCCCCC=O |
Isomeric SMILES |
C/C=C/CCCCCCCC=O |
Canonical SMILES |
CC=CCCCCCCCC=O |
boiling_point |
239.00 to 240.00 °C. @ 760.00 mm Hg |
density |
0.841-0.850 (20°) |
Other CAS No. |
324541-83-5 143-14-6 |
physical_description |
colourless, pale yellow, oily liquid |
Pictograms |
Irritant; Environmental Hazard |
solubility |
insoluble in water; soluble in alcohol |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of Undec 9 Enal and Its Analogues
Influence of Double Bond Position on Biological Activity
The location of the carbon-carbon double bond within the undecenal molecule is a critical determinant of its biological activity. Variations in this position can lead to significant differences in function, from antimicrobial efficacy to pheromonal communication.
The terminal double bond, as seen in the isomer 10-undecenal (B94395), has been shown to be advantageous for certain biological actions. For instance, a racemic analogue derived from 10-undecenal demonstrated superior activity against Methicillin-resistant Staphylococcus aureus (MRSA) compared to analogues synthesized from the saturated undecanal (B90771) or dodecanal. This enhanced potency is attributed to the terminal alkene group, which is thought to improve interaction with bacterial membranes. The presence of the double bond also allows for specific chemical reactions like additions, which can be used to further modify the molecule's structure and biological profile.
Conversely, when the double bonds are conjugated with the aldehyde group, as in (2E,4E)-undeca-2,4-dienal, different activities are observed. This conjugated structure enhances the molecule's electrophilicity, making it more reactive toward nucleophilic targets. As a result, 2,4-undecadienal (B79447) exhibits potent antimicrobial properties against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) that is four to eight times lower than that of the saturated undecanal.
In the context of insect pheromones, the precise positioning of double bonds is known to be highly sensitive for receptor interaction. researchgate.net Studies on analogues of moth pheromones show that the biological activity is determined by the molecule's ability to adopt a specific conformation to fit into a receptor. researchgate.net Even a slight shift in the double bond's location can disrupt this fit, drastically reducing or eliminating the pheromonal response. researchgate.net This highlights that the double bond's position is not just a matter of general reactivity but of precise spatial and electronic configuration for specific biological targets.
Impact of Chain Length and Sataturation on Chemosensory Response
The length of the carbon chain and its degree of saturation are pivotal in defining the chemosensory response to aliphatic aldehydes. Research across different species, from insects to humans, shows a distinct preference for specific chain lengths, often centering around the 11-carbon structure of undecenal.
In the mosquito Aedes aegypti, the "human-sensitive" glomerulus in the brain is narrowly tuned to long-chain aldehydes, particularly decanal (B1670006) (C10) and undecanal (C11). biorxiv.org Studies show that both the amplitude and duration of the neural response in these mosquitoes increase with the aldehyde's chain length, with the 11-carbon undecanal evoking strong and sustained activity. biorxiv.org This specific sensitivity helps the mosquito differentiate human odor from that of other animals. biorxiv.org
Similarly, research on human olfactory receptors reveals that specific chain lengths are optimal for activation. For the five human VN1-type receptors, aliphatic compounds with a carbon chain length between C7 and C11 act as the most effective agonists. unife.it In contrast, related molecules with chains shorter than 7 carbons or longer than 11 carbons behave as antagonists, inhibiting the receptor's response. unife.it
The saturation of the carbon chain also plays a role. In one study mapping the receptive range of an odorant receptor, both saturated and unsaturated aldehydes in the C7 to C11 range elicited significant responses. researchgate.net This suggests that for some receptors, the molecular length is a more critical factor than the presence of a double bond. researchgate.net However, for the fatty acid receptor CD36, which is also found in taste bud cells, straight-chain saturated aliphatic aldehydes with 9 to 16 carbons were identified as ligands. acs.org Within this range, activity peaked with tridecanal (B79276) (C13) and tetradecanal (B130844) (C14) and then decreased as the chain length increased further. acs.org
Table 1: Effect of Aldehyde Chain Length on Chemosensory Response in Different Species
| Species/Receptor | Optimal Carbon Chain Length | Effect Outside Optimal Range | Saturation | Source(s) |
|---|---|---|---|---|
| Aedes aegypti (mosquito) | C10-C11 | Weaker response from shorter chains (e.g., C6) | Saturated | biorxiv.org |
| Human VN1-Type Receptors | C7-C11 | Antagonistic effect ( |
Not specified | unife.it |
| I7 Odorant Receptor | C7-C11 | Decreased response | Saturated & Unsaturated | researchgate.net |
| Human CD36 Receptor | C9-C16 (Peak at C13-C14) | Decreased activity >C13 | Saturated | acs.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicted Activities
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. researchgate.net These in silico models are increasingly used as an alternative to animal testing for screening chemicals for properties like toxicity or skin sensitization potential.
A QSAR model is built by establishing a mathematical correlation between the chemical structure, represented by molecular descriptors, and a specific endpoint, such as skin sensitization or water solubility. researchgate.netsemanticscholar.org For aldehydes, QSAR models have been developed to predict skin sensitization potential by correlating parameters like electrophilicity and hydrophobicity with experimental data.
In the case of Undec-9-enal, a QSAR model has been specifically applied. A prediction for the water solubility of a mixture containing (9E)-9-undecenal and (9Z)-9-undecenal was generated using the WSKOWWIN v1.42 model. europa.eu This model functions by relating physicochemical properties like the octanol-water partition coefficient (Log Kow) and melting point to the chemical's structure to predict its solubility in water. europa.eu The reliability of any QSAR model depends on several factors, including the quality of the input data, the selection of relevant descriptors, and rigorous validation to confirm its predictive power. researchgate.net The development of such models requires a defined endpoint, an unambiguous algorithm, and a clear domain of applicability to ensure the predictions are reliable. semanticscholar.org
Investigating Substituent Effects on Reactivity and Biological Function
The addition of functional groups (substituents) to a core molecule like this compound can significantly alter its chemical reactivity and, consequently, its biological function. fiveable.meajpchem.org Substituents exert their influence through electronic effects—either donating or withdrawing electron density—which can impact the stability and reactivity of nearby functional groups like the aldehyde and the double bond. fiveable.me
Electron-withdrawing groups (EWGs), such as halogens (e.g., -Cl) or nitro groups (-NO₂), decrease the electron density in the molecule. fiveable.me If placed near the double bond or aldehyde group of this compound, an EWG would make the aldehyde carbon more electrophilic and thus more susceptible to nucleophilic attack. This increased reactivity can enhance certain biological activities. For example, in studies with benzoquinone, the addition of electron-withdrawing chloro substituents dramatically increased the compound's reaction rate with a thiol nucleophile. nih.gov
Conversely, electron-donating groups (EDGs), such as alkyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups, increase electron density. fiveable.mebibliotekanauki.pl This can sometimes decrease the reactivity of an electrophilic center. The effect of a substituent is crucial in designing molecules for specific purposes, as it can fine-tune the compound's properties, including its acidity, solubility, and reactivity in various transformations. fiveable.me Understanding these effects is vital for predicting how a modified this compound analogue might behave in a biological system. ajpchem.org
Table 2: Predicted Effects of Substituents on this compound Reactivity
| Substituent Type | Example Groups | Effect on Electron Density | Predicted Impact on Aldehyde Reactivity | Source(s) |
|---|---|---|---|---|
| Electron-Withdrawing (EWG) | -NO₂, -CN, -Cl, -Br | Decreases | Increases electrophilicity, enhancing reactivity with nucleophiles | fiveable.me, nih.gov |
| Electron-Donating (EDG) | -CH₃, -OCH₃, -N(CH₃)₂ | Increases | May decrease electrophilicity, potentially lowering reactivity | fiveable.me, bibliotekanauki.pl |
{"answer":"### 4. Biological Roles and Mechanisms of Action of this compound\n\nthis compound is an aliphatic aldehyde that has garnered scientific interest for its involvement in various biological processes, particularly in chemosensory perception and ecological communication. Its distinct chemical structure allows it to interact with biological systems in specific and significant ways.\n\n#### 4.1. Intermolecular Interactions with Biological Macromolecules\n\nAs an aldehyde, this compound possesses the ability to form covalent bonds with nucleophilic sites on biological macromolecules such as proteins. This reactivity is a key aspect of its mechanism of action, enabling it to modulate the activity of enzymes and influence signaling pathways. The interaction between odorants like this compound and olfactory receptors, which are G protein-coupled receptors (GPCRs), is a prime example of such intermolecular interactions. biorxiv.orgbiorxiv.org These interactions are highly specific, with the three-dimensional structure of the receptor's binding pocket determining which odorants can bind and activate it. biorxiv.orgfrontiersin.org The binding of an odorant to a receptor can involve a variety of intermolecular forces, including hydrophobic interactions and the formation of hydrogen bonds. frontiersin.org\n\n#### 4.2. Modulation of Cellular and Subcellular Pathways\n\nThe interaction of this compound with cellular components can trigger a cascade of events that modulate cellular and subcellular pathways. For instance, its binding to olfactory receptors initiates a signal transduction cascade that ultimately leads to the perception of smell. nih.gov Beyond the olfactory system, some studies suggest that this compound may play a role in modulating biological pathways associated with inflammation. The covalent modification of proteins by reactive molecules like aldehydes can alter their function, stability, or localization, thereby impacting various cellular processes. researchgate.net\n\nBioinformatic analyses of proteins targeted by similar reactive lipids have shown an enrichment in those located in the endoplasmic reticulum and transmembrane proteins, which are often involved in lipid metabolism and transport pathways. researchgate.net This suggests that this compound could potentially influence a range of cellular functions through its interaction with key proteins in these compartments.\n\n#### 4.3. Chemosensory Perception Mechanisms\n\nThe perception of this compound's characteristic odor is a complex process involving its detection by the olfactory system. This process begins with the binding of the molecule to specific olfactory receptors and culminates in the brain's interpretation of the signal as a distinct scent.\n\n##### 4.3.1. Olfactory Receptor Binding Dynamics and Specificity\n\nThe ability of the olfactory system to distinguish between a vast array of odorants relies on the specificity of olfactory receptors (ORs). biorxiv.org Each OR can recognize a specific set of odorant molecules, and a single odorant can activate multiple ORs, creating a combinatorial code that the brain uses to identify the smell. mdpi.com The binding of an odorant like this compound to an OR is a dynamic process influenced by the three-dimensional structure of both the ligand and the receptor's binding pocket. biorxiv.orgfrontiersin.org\n\nMolecular dynamics simulations have become a valuable tool for studying these interactions, providing insights into how odorants bind to and activate ORs. frontiersin.org The specificity of this binding is crucial for odor discrimination and is determined by the precise fit and chemical interactions between the odorant and the amino acid residues within the receptor's binding pocket. biorxiv.org\n\n##### 4.3.2. Signal Transduction Cascades in Olfactory Receptor Neurons\n\nUpon binding of an odorant like this compound to an olfactory receptor, a conformational change in the receptor is induced, which in turn activates a G-protein, specifically the olfactory-specific G-protein (Gαolf). nih.govtum.de This activation initiates a signal transduction cascade within the olfactory receptor neuron. nih.govkoreamed.org\n\nThe activated Gαolf stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov This rise in cAMP opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of cations, primarily calcium (Ca2+) and sodium (Na+), into the cell. nih.govkoreamed.org The initial depolarization caused by the CNG channels is further amplified by the opening of calcium-activated chloride channels (CaCCs). koreamed.orgplos.org This amplified depolarization generates a receptor potential that, if it reaches the threshold, triggers an action potential that travels to the olfactory bulb of the brain. nih.gov\n\n| Component | Role in Signal Transduction |\n| :--- | :--- |\n| Olfactory Receptor (OR) | Binds to the odorant molecule. nih.gov |\n| G-protein (Gαolf) | Activated by the OR, initiates the cascade. nih.gov |\n| Adenylyl Cyclase | Produces cyclic AMP (cAMP). nih.gov |\n| Cyclic AMP (cAMP) | Second messenger that opens CNG channels. nih.gov |\n| Cyclic Nucleotide-Gated (CNG) Channels | Allow influx of Na+ and Ca2+, causing initial depolarization. nih.govkoreamed.org |\n| Calcium-Activated Chloride Channels (CaCCs) | Amplify the depolarization. koreamed.org |\n\n##### 4.3.3. Neurobiological Basis of Odor Discrimination and Thresholds\n\nThe ability to discriminate between different odors is a fundamental aspect of olfaction. frontiersin.org This discrimination is based on the brain's ability to interpret the unique patterns of activation of different olfactory receptors by various odorants. mdpi.com Even subtle differences in the chemical structure of molecules can lead to distinct odor perceptions. mdpi.com The threshold for detecting an odor, or the minimum concentration at which it can be perceived, is determined by the most sensitive olfactory receptor for that specific odorant. nih.gov Studies have shown that the deletion of even a single, highly sensitive receptor can significantly impair an animal's ability to detect its preferred ligand at low concentrations. nih.gov The perception of odor intensity and the ability to discriminate between similar odors are complex processes that involve hierarchical processing of olfactory information in the brain. frontiersin.orgfrontiersin.org\n\n#### 4.4. Ecological Communication and Semiochemical Functions\n\nthis compound has been identified as a semiochemical, a chemical substance that carries information between organisms. oup.comdiva-portal.org In the context of ecological communication, semiochemicals play a crucial role in a wide range of behaviors, including foraging, mating, and avoiding predators. diva-portal.orgpeerj.com For instance, this compound has been found in the uropygial gland secretions of some bird species, suggesting a potential role in avian chemical communication. oup.comdoi.org Insects also heavily rely on semiochemicals for communication, using them to locate host plants, find mates, and signal alarm. diva-portal.orgpeerj.com The study of these chemical signals is a key area of chemical ecology, with potential applications in pest management through the disruption of insect communication. diva-portal.org\n\n### Compound Index\n\n| Compound Name |\n| :--- |\n| (E)-dec-2-enal |\n| (E)-non-2-enal |\n| 1,14-tetradeca-(5Z,9Z)-dienedicarboxylic acid |\n| 1,8-diazabicyclo[5.4.0]undec-7-ene |\n| 2'-deoxy-4'-thiofuranosyl nucleosides |\n| 5,6-EET |\n| 8,9-EET |\n| Acetophenone |\n| Adenosine triphosphate |\n| Aminopropyl mPEG |\n| Aristeromycin |\n| Benzyl (B1604629) chloroformate |\n| Biotin |\n| Camphor |\n| Carbon tetrabromide |\n| Carborane |\n| Cholesterol |\n| Cholesterol chloroformate |\n| Citronellol |\n| Coumarin |\n| Cyclic adenosine monophosphate |\n| Dexamethasone |\n| Diethyl hexanedioate |\n| Dimethyl glutarate |\n| Dimethyl succinate (B1194679) |\n| Epoxyeicosatrienoic acids |\n| Ethyl glycinate (B8599266) |\n| Forodesine |\n| Formamidine acetate (B1210297) |\n| Fullerene |\n| Gd(III)/1,4,7,10-tetraazacyclododecane monoamide complex |\n| Guanosine bisphosphate |\n| Guanosine triphosphate |\n| Heptan-2-one |\n| Hexadecanal |\n| Hexadecyl heptanoate (B1214049) |\n| Hexan-2-one |\n| Hexan-3-one |\n| Insulin |\n| L-lysine |\n| Leuconodine B |\n| Leuconoxine |\n| Linalool |\n| Melodinine E |\n| N-(Undec-10-enoyl)glycine benzyl ester |\n| N-acetyl-p-benzoquinone imine |\n| Neplanocin A |\n| Nona-2-one |\n| Nonan-1-ol |\n| Octan-2-one |\n| Octane-2,3-dione |\n| Peracetylated diserinol malonate |\n| Phenol |\n| Piperitone |\n| Propionate |\n| R-carvone |\n| Raspberry ketone |\n| Taurine |\n| Taurocholic acid |\n| Tetradec-4-enal |\n| this compound |\n| Undecane |\n| Vincamine |\n| Yohimbine |\n| (Z)-9-tetradecenol |\n| (Z)-β-ocimene |\n| (Z)-undec-9-enal |"}
Biological Roles and Mechanisms of Action
Ecological Communication and Semiochemical Functions
Role as a Potential Semiochemical in Avian Species
Undec-9-enal has been identified as a potential semiochemical in birds, playing a role in chemical communication. oup.comresearchgate.net Semiochemicals are chemicals that convey signals between organisms. In avian species, these chemical cues are often associated with the uropygial gland, also known as the preen gland, which secretes a variety of volatile and non-volatile compounds. researchgate.netoup.com These secretions are spread on the feathers and are considered a primary source of avian body scent. oup.com
The chemical composition of these secretions can vary depending on factors such as age, sex, and breeding stage, suggesting their importance in social contexts. oup.com While the precise behavioral responses elicited by this compound in birds are still under investigation, its presence in these secretions points to a potential role in processes like mate choice, territoriality, and parent-offspring recognition. oup.comoup.com Research over the last two decades has increasingly highlighted the significance of olfaction in the social lives of birds, with specific compounds like this compound being key molecules of interest. oup.comresearchgate.net
Investigation of Pheromonal Activity in Insect Systems
In the realm of insects, aldehydes are a well-established class of pheromones, influencing behaviors such as mating and aggregation. google.com Pheromones are chemical substances produced and released into the environment by an animal, affecting the behavior or physiology of others of its own species. google.com Lepidopteran species, for instance, utilize a range of aliphatic aldehydes with varying chain lengths and degrees of unsaturation as part of their complex chemical communication systems. google.comacs.org
While direct evidence of this compound as a primary pheromone in a specific insect species is a subject of ongoing research, its structural similarity to known insect pheromones suggests its potential for such activity. google.comresearchgate.net The synthesis of various unsaturated aldehydes, including those structurally related to this compound, is a significant area of research for developing pest management strategies that utilize pheromones. researchgate.net
Interspecific and Intraspecific Chemical Signaling
Chemical signaling can occur between individuals of the same species (intraspecific) or different species (interspecific). researchgate.net In birds, the chemical compounds from the uropygial gland, including this compound, are involved in intraspecific communication, conveying information about the individual's fitness and reproductive status. oup.comoup.comresearchgate.net
The diversity of chemical profiles among different bird species also suggests a role in interspecific signaling, potentially in species recognition and maintaining reproductive isolation. oup.comresearchgate.net The unique blend of volatile compounds can act as a "chemical signature," allowing birds to distinguish between their own species and others. oup.com
Antimicrobial Mechanisms of Action
This compound exhibits significant antimicrobial properties, and its mechanism of action is largely attributed to its aldehyde functional group. Aldehydes can interact with and disrupt microbial cells through various mechanisms.
One primary mechanism involves the interaction of the aldehyde with the microbial cell membrane, leading to increased permeability and leakage of intracellular components. This disruption of the cell membrane's integrity can ultimately result in cell death.
Furthermore, as an aldehyde, this compound can form covalent bonds with nucleophilic sites on essential biomolecules within the microbial cell, such as proteins and nucleic acids. This binding can inactivate critical enzymes and inhibit vital cellular processes like DNA replication, transcription, and protein synthesis. mdpi.com For instance, some antimicrobial compounds are known to interfere with the bacterial quorum-sensing system, which is crucial for biofilm formation. mdpi.comnih.gov
The antimicrobial activity of this compound has been noted against a range of microorganisms, including bacteria and fungi. scielo.br For example, it has shown efficacy against foodborne pathogens and fungi like Candida albicans. scielo.br The lipophilic nature of the undecenal molecule may facilitate its passage through the lipid-rich cell walls of certain microbes.
Table of Antimicrobial Activity:
Advanced Analytical and Characterization Techniques in Undec 9 Enal Research
Chromatographic Techniques for Separation and Quantification
Gas chromatography (GC) is a cornerstone technique for the analysis of volatile compounds like undec-9-enal. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separating this compound from other components in a sample and for its identification. aesacademy.org The separation is achieved based on the compound's volatility and its interaction with the stationary phase of the GC column. The retention time, the time it takes for the compound to travel through the column, is a key parameter for its identification under specific chromatographic conditions. aesacademy.org
For instance, in the analysis of essential oils, GC-MS is routinely used to identify and quantify the various chemical constituents, including aldehydes like this compound. aesacademy.org The process involves injecting a small, diluted sample into the gas chromatograph, where it is vaporized. An inert carrier gas then sweeps the vaporized sample through a long, thin capillary column. The column's inner surface is coated with a stationary phase that interacts differently with each compound, leading to their separation. As each compound exits the column, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint. aesacademy.org
Table 1: GC-MS Parameters for Volatile Compound Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Instrument | Agilent Gas Chromatograph with Mass Selective Detector |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Injection Volume | 1 µL (diluted in a solvent like methanol) |
| Ionization Energy | 70 eV (in electron impact mode) |
| Data Analysis | Comparison of retention indices and mass spectra with libraries (e.g., PBM libraries) |
Data sourced from a study on the quantitative evaluation of essential oils. aesacademy.org
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the precise molecular structure of this compound. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are two of the most informative methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR spectra are crucial. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule. nih.govrsc.org For this compound, specific chemical shifts in the NMR spectra would confirm the presence of the aldehyde group, the double bond, and the long aliphatic chain.
Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov For this compound, the FTIR spectrum would show characteristic absorption bands for the C=O stretch of the aldehyde and the C=C stretch of the alkene group. The position and intensity of these bands can provide further structural confirmation. nih.govresearchgate.net
Table 2: Key Spectroscopic Data for Aldehydes and Alkenes
| Spectroscopic Technique | Functional Group | Characteristic Signal/Peak |
|---|---|---|
| ¹H NMR | Aldehyde (-CHO) | ~9.4-10.6 ppm (singlet or triplet) |
| ¹³C NMR | Aldehyde Carbonyl (C=O) | ~190-200 ppm |
| FTIR | Aldehyde C=O Stretch | ~1740-1720 cm⁻¹ (strong) |
| FTIR | Alkene C=C Stretch | ~1680-1620 cm⁻¹ (variable) |
| FTIR | Aldehyde C-H Stretch | ~2830-2695 cm⁻¹ (two weak bands) |
Mass Spectrometry in Metabolite and Biomolecular Analysis
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. In the context of this compound, it is not only used in conjunction with GC for identification but also in studies of its interaction with biomolecules. nih.gov
Research into the modification of proteins by products of lipid peroxidation has utilized mass spectrometry to identify adducts formed between electrophilic compounds, such as unsaturated aldehydes, and protein nucleophiles. nih.gov Techniques like Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) are employed to analyze these complex modifications. nih.gov For instance, studies have shown that aldehydes can react with amino acid residues like histidine and lysine (B10760008) in proteins. nih.gov The precise mass increase observed in the protein or its peptide fragments after reaction with this compound can confirm the formation of a covalent adduct.
Computational Chemistry and Molecular Modeling Approaches
Computational chemistry and molecular modeling offer powerful in silico tools to investigate the properties and reactivity of molecules like this compound. researchgate.net These methods can predict various molecular properties, model chemical reactions, and study interactions with biological targets. researchgate.netacs.org
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netrsc.org It can be applied to study the mechanisms and stereoselectivities of chemical reactions involving enals. researchgate.net For example, computational studies can elucidate the diastereoselectivity of intramolecular Diels-Alder reactions of related polyenal systems. rsc.org
Molecular modeling can also be used to screen chemicals for their potential to interact with biological receptors. acs.org By docking a molecule like this compound into the active site of a protein, researchers can predict the strength of the interaction and the likely binding mode. This approach is valuable for understanding the molecular basis of a compound's biological activity. acs.org Furthermore, computational software can be used to calculate quantum chemically derived descriptors that may correlate with physical properties, such as the reduction of perfume ingredient loss from microcapsules. google.com
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (Z)-octadec-9-enal |
| 3-hydroxybutan-2-one |
| 6-methylheptan-2-one |
| Germacrene D |
| Heptadecane |
| Pentadecane |
| Pentadec-1-ene |
| Phytane |
| (Z,Z,Z)-octadeca-9,12,15-trien-1-ol |
| 2-methylpropenoic acid |
| 2,4,10-trimethylundec-9-ene-3,5,7-triol |
| Isobutyraldehyde |
| N-acyloxazolidine-2-thione |
| TiCl₄ |
| DIPEA |
| TBDMSOTf |
| 2,6-lutidine |
| DIBAL-H |
| Me₂AlCl |
| NaClO₂ |
| NaH₂PO₄ |
| 2-methyl-2-butene |
| tBuOH |
| (E)-undec-9-enal |
| Dec-9-en-1-ol |
| (2,2-dimethoxyethyl)benzene |
| (3aS,4S,7R,7aS)-ethyl octahydro-1H-4,7-methanoindene-3a-carboxylate |
| 3,7-dimethyloct-6-en-1-yl formate |
| (E)-undec-10-enal |
| Linoleic acid |
| 4-hydroxy-2(E)-nonenal (HNE) |
| 4-oxo-2(E)-nonenal (ONE) |
| 2(E)-octenal |
| 9-hydroxy-12-oxo-10(E)-dodecenoic acid |
| 9,12-dioxo-10(E)-dodecenoic acid |
| 11-oxoundec-9(E)-enoic acid |
| 2-octenoic acid |
| Undec-10-enal |
| Phenyl salicylate |
| N-(4-methoxybenzyl)undec-10-enamide |
| (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide |
| N-(4-methoxybenzyl)oleamide |
| Hexanedioic acid, bis(2-ethylhexyl) ester |
| Ethyl oleate |
| 9-octadecenoic acid (Z)-, ethyl ester |
| Hexadecanoic acid, ethyl ester |
Environmental Fate and Degradation Studies
Microbial Oxidation and Biodegradation Pathways in Aquatic Environments
In aquatic ecosystems, undec-9-enal is subject to microbial degradation. Long-chain aliphatic aldehydes, a class to which this compound belongs, can be released into the aquatic environment by various phytoplankton species. gerli.com The primary mechanism for its removal is expected to be microbial oxidation. As an aldehyde, it can be metabolized by microorganisms, which convert the aldehyde group into a less toxic carboxylic acid. rsc.orgmdpi.com
The biodegradation of this compound likely proceeds through established metabolic pathways for fatty aldehydes and unsaturated fatty acids. The initial and most significant step is the oxidation of the aldehyde functional group to a carboxylic acid, yielding undec-9-enoic acid. Following this, the resulting unsaturated fatty acid can be further degraded through the β-oxidation pathway, where the carbon chain is sequentially shortened. The presence of the double bond at the C9 position requires additional enzymatic steps (isomerization and/or reduction) for the β-oxidation to proceed completely, ultimately breaking the molecule down into smaller, readily metabolizable units like acetyl-CoA. Computational models like CATALOGIC can simulate aerobic biodegradation pathways and predict endpoints such as Biological Oxygen Demand (BOD). normandata.eu
Table 1: Proposed Microbial Biodegradation Pathway for this compound
| Step | Transformation | Intermediate/Product | Enzymatic Process |
| 1 | Oxidation of Aldehyde | Undec-9-enoic acid | Aldehyde Dehydrogenase |
| 2 | Fatty Acid Activation | Undec-9-enoyl-CoA | Acyl-CoA Synthetase |
| 3 | β-Oxidation Cycles | Sequential removal of 2-carbon units | β-Oxidation Enzymes |
| 4 | Double Bond Processing | Isomerization/Reduction | Enoyl-CoA Isomerase/Reductase |
| 5 | Final Degradation | Acetyl-CoA | Thiolase |
Photodegradation Processes and Product Formation
Photodegradation represents a significant abiotic pathway for the transformation of this compound in the environment, particularly in sunlit surface waters and the atmosphere. researchgate.netresearchgate.net This process involves the alteration of the chemical structure through the absorption of photons from sunlight. mdpi.com The this compound molecule possesses two primary sites susceptible to photochemical reactions: the carbon-carbon double bond and the aldehyde functional group.
Photo-oxidation can lead to the cleavage of the double bond, resulting in the formation of shorter-chain aldehydes and carboxylic acids. mdpi.com Additionally, the aldehyde group can be oxidized to a carboxylic acid, forming undec-9-enoic acid. In the atmosphere, reactions with hydroxyl radicals are a primary degradation mechanism. The formation of secondary organic aerosols is also possible. The specific products formed depend on various environmental conditions, including the presence of photosensitizers (like humic acids in water) and other reactive species such as ozone. mdpi.com Studies on other unsaturated compounds suggest that photolytic pathways can include hydroxylation, isomerization, and cleavage of carbon-carbon or carbon-oxygen bonds. researchgate.net
Table 2: Potential Photodegradation Products of this compound
| Photoreaction Type | Initial Reactant | Potential Product(s) | Environmental Compartment |
| Photo-oxidation | This compound | Undec-9-enoic acid | Aquatic / Atmospheric |
| Ozonolysis / C=C Cleavage | This compound | Nonanal, Propanal, Glyoxal | Atmospheric / Aquatic |
| Hydroxylation | This compound | Hydroxylated derivatives | Aquatic / Atmospheric |
| Photoisomerization | (E)-Undec-9-enal | (Z)-Undec-9-enal | Aquatic |
Environmental Transport and Distribution Modeling
The environmental transport and distribution of this compound among different compartments (air, water, soil, and sediment) can be predicted using various computational models. Fugacity models, such as the Level III model, are employed to estimate the partitioning of a chemical based on its physicochemical properties and the characteristics of the environmental compartments.
Quantitative Structure-Activity Relationship (QSAR) models, like those available in the EPI Suite™, are used to estimate key properties and degradation rates when experimental data is unavailable. For instance, the WSKOWWIN model can predict water solubility based on the octanol-water partition coefficient (Log Kow) and chemical structure. europa.eu The distribution of this compound is influenced by its moderate water solubility and lipophilicity (indicated by its Log Kow). Its vapor pressure suggests it has some potential to volatilize from water surfaces. Once in the atmosphere, it is subject to phototransformation. europa.eu In aquatic systems, it is expected to partition to suspended solids and sediment due to its lipophilic character.
Table 3: Physicochemical Properties of this compound for Environmental Modeling
| Property | Value / Predicted Value | Significance for Environmental Transport | Modeling Tool/Source |
| Molecular Weight | 168.28 g/mol | Influences diffusion and transport rates. | PubChem nih.gov |
| Water Solubility | 14.70 - 17.21 mg/L (predicted for reaction mass) | Governs concentration in aquatic systems and potential for leaching. | ECHA europa.eu |
| logP (Octanol-Water Partition Coefficient) | 3.8 ± 0.1 (predicted) | Indicates potential for bioaccumulation in organisms and partitioning to sediment. | BenchChem |
| Boiling Point | 239-240 °C | Affects partitioning between liquid and gas phases. | The Good Scents Company nih.gov |
| Henry's Law Constant | Predicted value available | Determines the rate of volatilization from water to air. | ECHA europa.eu |
Future Research Directions and Emerging Methodologies
Development of Novel and Sustainable Synthetic Routes
The chemical industry is increasingly pursuing "green" chemistry principles, and the synthesis of aldehydes like undec-9-enal is no exception. Future research is focused on developing more environmentally friendly and efficient synthetic methods.
One promising area is the use of biocatalytic processes. Researchers are exploring enzymes like aldehyde dehydrogenases for the specific oxidation of aldehydes to carboxylic acids under mild, aqueous conditions, using benign oxidants like molecular oxygen. uva.nl This approach offers high selectivity, minimizing the formation of unwanted byproducts. uva.nl For instance, research on aldehyde dehydrogenases from various sources, including bovine lenses and bacteria such as Escherichia coli and Pseudomonas putida, has shown potential for these enzymes to be a primary choice for chemoselective aldehyde oxidation. uva.nl
Another sustainable approach involves the oxidation of alcohols using nitrogen dioxide gas, which can be transformed into nitric acid, thus creating a waste-free process. nih.govresearchgate.net This method is particularly effective for the quantitative oxidation of benzylic alcohols to aromatic aldehydes. researchgate.net Additionally, mechanochemical methods, which use mechanical force to induce chemical reactions, are being explored for processes like the allylation of aldehydes, reducing the need for organic solvents. mdpi.com
Hydroformylation, a key industrial method for aldehyde synthesis, is also a subject of research for improvement. This process involves adding syngas (a mixture of carbon monoxide and hydrogen) to an alkene. For this compound, 1,9-decadiene (B157367) is used as the substrate, and under rhodium catalysis, the formylation occurs at the terminal position to yield the desired aldehyde.
Deeper Elucidation of this compound's Biosynthetic Pathways
Understanding how this compound is naturally produced in organisms is crucial for both biotechnological production and for comprehending its ecological roles. While limited information is available specifically for this compound's biosynthesis, research into general aldehyde biosynthesis in various organisms provides a framework for future investigation. foodb.ca
In many organisms, aldehydes are formed from carboxylic acids through the action of a single enzyme. nih.gov Microbial engineering is a promising avenue for producing aldehydes from simple carbon sources. nih.gov This involves constructing metabolic pathways for product generation and engineering the host strain to accumulate the product. nih.gov For example, aliphatic aldehydes can be synthesized from free fatty acids using enzymes like carboxylic acid reductases. nih.gov
Fungi also possess diverse biosynthetic pathways for producing aldehydes. nih.gov A recently discovered mechanism for aryl-aldehyde formation in fungal polyketides involves a two-step process of activation and reduction. nih.gov This suggests that similar mechanisms could be involved in the biosynthesis of aliphatic aldehydes like this compound. Further research into the genomes of organisms known to produce this compound, such as the coriander plant, could reveal the specific enzymes and pathways involved. chemicalbook.com
Advanced Research into Olfactory Receptor Specificity and Activation
The perception of this compound's characteristic citrus-like and waxy odor is mediated by olfactory receptors (ORs) in the nose. Advanced research aims to understand the specific interactions between this compound and these receptors.
Studies on the rat I7 olfactory receptor (OR-I7) have shown that it responds to a range of straight-chain aldehydes, with a preference for octanal. oup.combris.ac.uk Molecular modeling based on the structure of rhodopsin has predicted a binding pocket for aldehydes within the receptor. oup.comoup.com This pocket is formed by several transmembrane domains, with specific amino acid residues like lysine (B10760008) and aspartate interacting with the aldehyde group. oup.comoup.com
Future research will likely involve more sophisticated techniques to study these interactions. Cryo-electron microscopy is becoming a powerful tool for determining the high-resolution structures of GPCRs like olfactory receptors, providing unprecedented insight into their binding mechanisms. frontiersin.org Furthermore, computational methods like molecular dynamics simulations can be used to predict and explore the binding of odor molecules to receptors, helping to understand the dynamic conformational changes that occur upon binding. frontiersin.org These approaches will be crucial for deorphanizing olfactory receptors (identifying their specific ligands) and for understanding the molecular basis of odor perception. nih.gov
| Research Area | Key Techniques | Potential Outcomes |
| Olfactory Receptor Deorphanization | Heterologous expression, in silico screening | Identification of specific receptors for this compound |
| Binding Site Characterization | Molecular modeling, site-directed mutagenesis | Mapping the amino acids that interact with this compound |
| Receptor Activation Dynamics | Cryo-electron microscopy, molecular dynamics | Understanding the conformational changes upon ligand binding |
Exploration of this compound's Role in Complex Biological Systems
Beyond its use in fragrances, this compound likely plays roles in various biological systems. For example, some aldehydes function as pheromones in insects, mediating communication for mating, alarm, or marking food trails. frontiersin.orgplantprotection.pl Research into the chemical ecology of various species could uncover if this compound serves such a purpose. For instance, (Z)-4-undecenal is a known pheromone in female flies that attracts both sexes. frontiersin.org
In plants, aldehydes are involved in growth, defense against herbivores and pathogens, and adaptation to environmental stress. creative-proteomics.com They can act as signaling molecules and are part of the complex mixture of volatile organic compounds that plants release. creative-proteomics.com Investigating the presence and regulation of this compound in plants under different conditions could reveal its specific functions.
The interaction of this compound with other molecules in biological systems is also an important area of study. As an aldehyde, it can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially modulating enzyme activity and signaling pathways.
Integration of Omics Technologies for Comprehensive Mechanistic Understanding
"Omics" technologies, which allow for the large-scale study of biological molecules, are poised to revolutionize our understanding of this compound. uliege.benih.gov These approaches provide a holistic view of the biological processes in which this compound is involved.
Metabolomics , the study of all metabolites in a biological sample, is particularly relevant. creative-proteomics.com Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) can be used to profile and quantify aldehydes in complex mixtures. creative-proteomics.comchromatographyonline.com This can help in identifying the presence of this compound in various biological contexts and in understanding how its levels change in response to different stimuli. nih.govacs.org
Genomics and transcriptomics can be used to identify the genes and transcripts associated with this compound's biosynthesis and its effects on cells. uliege.be For example, by analyzing the transcriptome of a plant that produces this compound, researchers could identify the enzymes involved in its synthesis.
Proteomics , the study of all proteins, can reveal how this compound interacts with and modifies proteins within a cell. researchgate.net This can provide insights into its mechanism of action and its broader biological effects. researchgate.net
The integration of these different omics approaches, often referred to as multi-omics, will provide a comprehensive picture of this compound's synthesis, function, and impact on biological systems. osti.govnih.gov
| Omics Technology | Application to this compound Research |
| Genomics | Identifying genes responsible for this compound biosynthesis |
| Transcriptomics | Studying the regulation of genes involved in this compound production and response |
| Proteomics | Identifying protein targets of this compound and understanding its mechanism of action |
| Metabolomics | Profiling and quantifying this compound in biological samples |
Q & A
Q. What protocols ensure reproducibility in this compound research across laboratories?
- Methodological Answer : Adopt standardized reporting (ARRIVE guidelines for biological studies). Share raw data and code via repositories (Zenodo, GitHub). Use certified reference materials (NIST-traceable) for instrument calibration. Conduct inter-lab round-robin trials with predefined protocols (e.g., SOPs for GC-MS parameters). Report effect sizes (Cohen’s d) rather than p-values alone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
